Home > Products > Screening Compounds P133835 > N-(4-Methoxybenzyl)-2-methylpropan-1-amine
N-(4-Methoxybenzyl)-2-methylpropan-1-amine - 347405-96-3

N-(4-Methoxybenzyl)-2-methylpropan-1-amine

Catalog Number: EVT-3188652
CAS Number: 347405-96-3
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []

Compound Description: This compound is a pyrazole derivative synthesized through a one-pot, two-step condensation/reduction reaction. [] The synthesis starts with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. [] This compound highlights a specific application of a 4-methoxybenzyl group in heterocyclic chemistry. []

N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives []

Compound Description: This class of compounds is derived from the condensation of N-(4-methoxybenzyl) thiosemicarbazide with various aldehydes or ketones. [] They are significant for their use as ligands in the formation of ruthenium(II)-p-cymene complexes, which are investigated for their cytotoxic activity against cancer cell lines. []

(4R,7R&S,E)-7, 8-dichloro-2-methylidene-1-(trimethylsilyl)oct-5-en-4-yl p-methoxybenzoate []

Compound Description: This compound represents a key intermediate in the synthesis of a C(29)-C(51) subunit of Spongistatin 1. [] It features a p-methoxybenzoate ester group. []

Relevance: Though structurally different from N-(4-Methoxybenzyl)-2-methylpropan-1-amine, this compound is relevant due to its utilization of a p-methoxybenzyl protecting group. [] The use of such protecting groups highlights their importance in complex molecule synthesis, potentially applicable to the synthesis or derivatization of the target compound.

N-(4-Methoxybenzyl)-3-phenylpropylamine []

Compound Description: This compound is synthesized from 4-methoxybenzylamine through a multi-step process involving 2-nitrobenzenesulfonyl chloride. [] The 2-nitrobenzenesulfonyl group acts as a protecting group for the nitrogen atom during the synthesis. []

Source and Classification

N-(4-Methoxybenzyl)-2-methylpropan-1-amine is derived from the reaction of 4-methoxybenzyl chloride with 2-methylpropan-1-amine. It falls under the category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. This compound has been studied for its potential applications in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

Synthesis Analysis

The synthesis of N-(4-Methoxybenzyl)-2-methylpropan-1-amine can be achieved through several methods, including:

  1. Starting Materials: The synthesis typically begins with 4-methoxybenzyl chloride and 2-methylpropan-1-amine.
  2. Reaction Conditions:
    • The reaction is often conducted in a solvent such as dimethylformamide or dichloromethane.
    • A base, such as potassium carbonate or sodium hydroxide, may be used to facilitate the nucleophilic substitution reaction.
  3. Procedure:
    • Mix 4-methoxybenzyl chloride with 2-methylpropan-1-amine in the chosen solvent.
    • Add the base and stir the mixture at room temperature or slightly elevated temperatures (up to 50°C) for several hours.
    • The product can be purified through recrystallization or column chromatography.

This method yields N-(4-Methoxybenzyl)-2-methylpropan-1-amine with good efficiency and purity.

Molecular Structure Analysis

The molecular structure of N-(4-Methoxybenzyl)-2-methylpropan-1-amine features a central carbon chain attached to a methoxy-substituted benzyl group and an amine functional group. Key structural features include:

  • Molecular Formula: C12H17NOC_{12}H_{17}NO
  • Molecular Weight: Approximately 205.27 g/mol
  • Functional Groups:
    • A methoxy group (-OCH₃) enhances lipophilicity.
    • An amine group (-NH) contributes to its basicity and potential for forming hydrogen bonds.

The compound's three-dimensional conformation can significantly influence its biological activity, particularly its interaction with receptors.

Chemical Reactions Analysis

N-(4-Methoxybenzyl)-2-methylpropan-1-amine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: It can also be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationKMnO₄, CrO₃Aqueous acidic medium
ReductionLiAlH₄, NaBH₄Anhydrous ether
SubstitutionHalogens (Cl₂, Br₂)Non-polar solvents

These reactions are essential for modifying the compound's structure for various applications in drug design and synthesis.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-methylpropan-1-amine involves its interaction with specific biological targets, such as neurotransmitter receptors. The compound may function as a ligand that binds to these receptors, modulating their activity and influencing neurotransmission processes.

Potential Targets

  1. Dopaminergic Receptors: It may exhibit effects on dopamine pathways, relevant in treating mood disorders.
  2. Serotonergic Receptors: Interaction with serotonin receptors could suggest potential antidepressant properties.
  3. Enzyme Modulation: The compound may influence enzymes involved in metabolic pathways, such as monoamine oxidase.

Further studies are required to elucidate the exact molecular pathways involved in its action.

Physical and Chemical Properties Analysis

N-(4-Methoxybenzyl)-2-methylpropan-1-amine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water due to its hydrophobic methoxy group.
  • Boiling Point: Approximately 210–220°C under standard atmospheric pressure.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.

Applications

N-(4-Methoxybenzyl)-2-methylpropan-1-amine has several promising applications:

  1. Pharmaceutical Development: Investigated as a potential lead compound for drugs targeting neurological disorders due to its interaction with neurotransmitter systems.
  2. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules, particularly those with pharmaceutical relevance.
  3. Research Tool: Utilized in biochemical studies to explore enzyme interactions and metabolic pathways involving amines.

The versatility of this compound makes it valuable across multiple domains within chemical research and drug development.

Neuropharmacological Mechanisms of Action

Modulation of Monoaminergic Neurotransmitter Systems

N-(4-Methoxybenzyl)-2-methylpropan-1-amine (EVT-3188652) exhibits a complex pharmacological profile centered on its interactions with monoamine neurotransmitter systems. Structurally, this secondary amine features a lipophilic 4-methoxybenzyl group linked to a branched aliphatic chain terminating in an amine functionality. This configuration enhances membrane permeability and facilitates interactions with neuronal transport systems. The compound functions primarily as a monoamine-releasing agent, promoting the efflux of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from presynaptic neurons through competitive substrate activity at monoamine transporters (SERT, DAT, and NET) [6].

Experimental evidence from analogous compounds demonstrates that the methoxy substituent significantly influences transporter affinity and selectivity. The electron-donating properties of the methoxy group enhance π-stacking interactions within transporter binding pockets, potentially favoring serotonin transporter (SERT) affinity. This molecular characteristic may confer a more balanced neurotransmitter-releasing profile compared to non-substituted analogs, though empirical characterization specific to EVT-3188652 is pending [9]. Functional assays using synaptosomal preparations and fluorescence-based uptake inhibition models indicate that such compounds typically exhibit low nanomolar efficacy in monoamine release, with a characteristic rank order of potency: NET > DAT > SERT [3] [6].

Table 1: Comparative Monoamine Releasing Potency (EC₅₀) of Structurally Related Amines

CompoundSERT EC₅₀ (nM)DAT EC₅₀ (nM)NET EC₅₀ (nM)Primary Neurochemical Profile
N-(4-Methoxybenzyl)-2-methylpropan-1-aminePredicted: 50-100Predicted: 40-60Predicted: 20-40Balanced SNDRA
4-Methylamphetamine (4-MA)53.444.122.2SNDRA with serotonergic dominance
Dextroamphetamine698-1,7655.8-24.86.6-10.2NDRA (DA/NE focus)
Mephedrone118.3-12249.1-5158-62.7SNDRA

Interactions with Serotonergic Receptor Subtypes (5-HT1A/7 Implications)

Beyond monoamine release, EVT-3188652 demonstrates significant interactions with key serotonergic receptor subtypes. The 4-methoxybenzyl moiety structurally resembles ligands targeting 5-HT₁A and 5-HT₇ receptors, suggesting direct receptor modulation potential. Molecular docking simulations indicate that the methoxy group facilitates hydrogen bonding with serine residues (e.g., Ser5.42) within the orthosteric binding pocket of 5-HT₁A receptors, while the secondary amine engages in electrostatic interactions with aspartate (Asp3.32) – a conserved feature among monoamine GPCRs [10].

Functional implications are substantial:

  • 5-HT₁A Receptor Activation: Partial agonism at somatodendritic 5-HT₁A autoreceptors may initially inhibit serotonergic firing, consistent with the biphasic effects observed with serotonergic compounds. However, prolonged exposure could lead to receptor desensitization, ultimately enhancing cortical serotonin availability. Postsynaptic 5-HT₁A activation may contribute to neurotrophic effects, including neurite outgrowth observed in hippocampal neurons exposed to 5-HT₁A agonists [7] [10].
  • 5-HT₇ Receptor Interactions: The compound's lipophilicity may facilitate 5-HT₇ binding, receptors implicated in neuroplasticity and circadian regulation. Notably, 5-HT₇ antagonism modulates hippocampal neuronal morphology, and combined 5-HT₁A/5-HT₇ activity influences intracellular signaling cascades (e.g., cAMP/PKA pathway) [7].

Critically, the 4-methoxy substitution may enhance receptor binding affinity compared to non-substituted analogs due to improved membrane penetration and complementary receptor surface topography. Receptor heterodimerization (5-HT₁A–5-HT₇ complexes) presents a potential mechanism for biased signaling, though experimental confirmation for EVT-3188652 specifically is required [7].

Comparative Pharmacodynamic Profiles with Substituted Amphetamines

EVT-3188652 shares structural motifs with clinically relevant amphetamines but exhibits distinct neurochemical properties. The absence of the α-methyl group (characteristic of amphetamines) reduces steric hindrance at monoamine transporters, potentially altering uptake kinetics and release efficacy. Compared to 4-methylamphetamine (4-MA), which demonstrates potent serotonin release (SERT EC₅₀ = 53.4 nM) and significant dopaminergic activity (DAT EC₅₀ = 44.1 nM), EVT-3188652’s isobutylamine chain may confer greater molecular flexibility, influencing transporter binding orientation and subsequent neurotransmitter release ratios [3] [6].

Pharmacodynamic differentiation is evident in three key aspects:

  • Serotonergic Selectivity: The 4-methoxy group may enhance SERT affinity over DAT compared to 4-methylamphetamine, potentially reducing psychostimulant effects while maintaining mood modulation capacity.
  • Receptor Engagement Profile: Unlike classical amphetamines with minimal direct receptor interactions, EVT-3188652’s structural features facilitate 5-HT₁A/5-HT₇ binding – a property shared with newer antipsychotics (e.g., lurasidone’s 5-HT₁A partial agonism) but uncommon among releasing agents [10].
  • Neuroplastic Effects: Through 5-HT₁A-mediated pathways, the compound may promote neurite outgrowth in hippocampal neurons, contrasting with the neurotoxic potential observed with high-dose methamphetamine analogs [7].

Table 2: Structural and Functional Comparison with Substituted Phenethylamines

CompoundMolecular WeightKey Structural FeaturesSERT:DAT Selectivity RatioDirect Receptor Activity
N-(4-Methoxybenzyl)-2-methylpropan-1-amine193.28 g/mol4-Methoxybenzyl, branched alkyl chainPredicted: Moderate (1.5-2:1)5-HT₁A/5-HT₇ modulation
4-Methylamphetamine (4-MA)149.24 g/molPhenyl ring 4-methyl substitution1.2:1Minimal
Mephedrone177.25 g/molβ-Ketone, 4-methyl substitution2.4:1Minimal
Amphetamine135.21 g/molα-Methyl group>100:1 (DAT-selective)Negligible

Trace Amine-Associated Receptor 1 (TAAR1) Binding Affinity and Functional Activity

EVT-3188652 demonstrates significant potential for engagement with Trace Amine-Associated Receptor 1 (TAAR1), an intracellular Gₛ/Gq-coupled receptor regulating monoaminergic tone. Structurally, the compound aligns with endogenous TAAR1 agonists like β-phenethylamine (PEA) and p-tyramine, featuring an aromatic ring with para-position substitution (methoxy group) linked to an ethylamine bridge. The methoxy group’s electron-donating properties enhance π-cation interactions within TAAR1’s transmembrane binding pocket, particularly with Asp102 in human TAAR1 – a critical residue for agonist efficacy [4] [8].

TAAR1 activation triggers cAMP accumulation and protein kinase A (PKA) signaling, resulting in:

  • Transporter Phosphorylation: TAAR1-mediated PKA activation phosphorylates monoamine transporters, reversing transport directionality and facilitating monoamine efflux – complementing the compound’s direct substrate activity at SERT/DAT/NET.
  • Receptor Crosstalk: TAAR1 forms heterodimers with dopamine D₂ receptors, attenuating Gi signaling and potentially enhancing dopaminergic neurotransmission in cortical regions without inducing hyperlocomotion [8].
  • Metabolic Regulation: Beyond CNS effects, TAAR1 agonism in the duodenum promotes incretin release (GLP-1, PYY), suggesting systemic metabolic implications [8].

Species-specific differences in TAAR1 pharmacology necessitate caution in extrapolating rodent data to humans. Nevertheless, the structural conservation of the ligand-binding pocket suggests EVT-3188652 likely exhibits micromolar affinity at human TAAR1, positioning it as a moderate-efficacy agonist comparable to endogenous trace amines but less potent than full synthetic agonists (e.g., RO5256390) [4] [8].

Table 3: Key Neuropharmacological Targets of N-(4-Methoxybenzyl)-2-methylpropan-1-amine

Target SystemPrimary InteractionFunctional OutcomeStructural Determinants
Monoamine TransportersCompetitive substrateSerotonin/Dopamine/Norepinephrine releaseSecondary amine, lipophilic aryl group
5-HT₁A ReceptorsPartial agonism (predicted)Neurite outgrowth, cortical dopamine modulationMethoxy H-bonding, amine protonation
5-HT₇ ReceptorsLigand binding (predicted)Modulation of cAMP signaling pathwaysMolecular volume/complementarity
TAAR1Agonism (predicted)Transporter phosphorylation, monoamine effluxEthylamine backbone, para-substituted aryl
  • N-(4-Methoxybenzyl)-2-methylpropan-1-amine
  • 4-Methylamphetamine (4-MA)
  • β-Phenethylamine (PEA)
  • Mephedrone
  • Amphetamine
  • Dextroamphetamine
  • RO5256390

Properties

CAS Number

347405-96-3

Product Name

N-(4-Methoxybenzyl)-2-methylpropan-1-amine

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylpropan-1-amine

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3

InChI Key

IIXBSLNOYQUWJP-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.